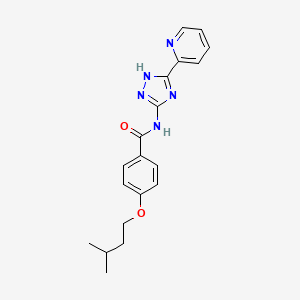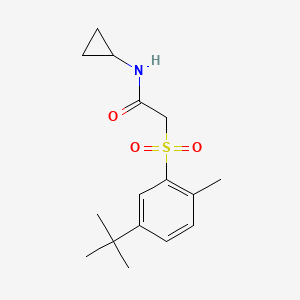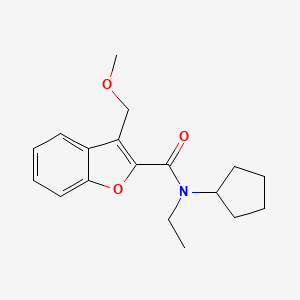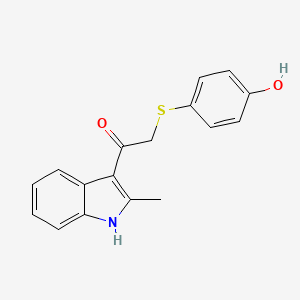
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MPTB and is a member of the triazole family of compounds. MPTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 407.5 g/mol.
作用機序
The exact mechanism of action of MPTB is not yet fully understood, but studies have shown that it is likely to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. MPTB has been found to inhibit the activity of both topoisomerase I and II, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPTB has been found to have a number of biochemical and physiological effects. Studies have shown that MPTB can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPTB has been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of using MPTB in lab experiments is its cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, MPTB has been found to be relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using MPTB in lab experiments is that its exact mechanism of action is not yet fully understood. Additionally, more research is needed to determine the safety and efficacy of MPTB for use in humans.
将来の方向性
There are a number of potential future directions for research on MPTB. One area of focus could be on further understanding the mechanism of action of MPTB, in order to develop more targeted cancer therapies. Additionally, more research is needed to determine the safety and efficacy of MPTB for use in humans. Other potential future directions could include investigating the use of MPTB in combination with other cancer therapies, or exploring its potential applications in other areas of scientific research.
合成法
MPTB can be synthesized using a variety of methods, including the reaction of 4-bromo-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide with 3-methylbutanol in the presence of a base. This reaction results in the formation of MPTB with a yield of approximately 70%.
科学的研究の応用
MPTB has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPTB has cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, MPTB has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
特性
IUPAC Name |
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13(2)10-12-26-15-8-6-14(7-9-15)18(25)22-19-21-17(23-24-19)16-5-3-4-11-20-16/h3-9,11,13H,10,12H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMCMVYPYXNNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)


![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)

![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)
![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)